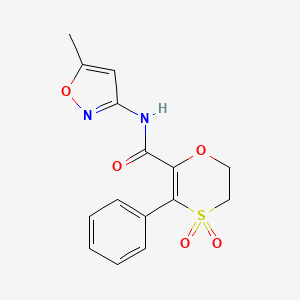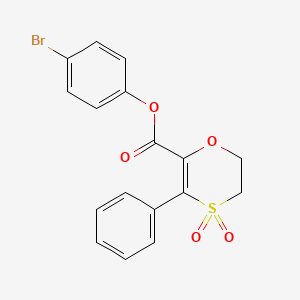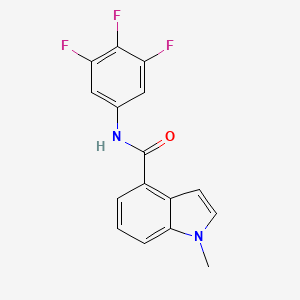![molecular formula C22H20FN3 B12179365 N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B12179365.png)
N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine is a complex organic compound that features a combination of indole, pyridine, and fluorophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 2-methyl-1H-indole-3-carboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to reductive amination with 4-methyl-2-aminopyridine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine
- N-[(2-methyl-1H-indol-3-yl)-(4-methylsulfanylphenyl)methyl]pyridin-2-amine
Uniqueness
N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development .
Properties
Molecular Formula |
C22H20FN3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine |
InChI |
InChI=1S/C22H20FN3/c1-14-11-12-24-20(13-14)26-22(16-7-9-17(23)10-8-16)21-15(2)25-19-6-4-3-5-18(19)21/h3-13,22,25H,1-2H3,(H,24,26) |
InChI Key |
WNAUFUOFLFCSLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC=C(C=C2)F)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B12179284.png)

![N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12179292.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-3-yl)furan-2-carboxamide](/img/structure/B12179299.png)

![N-[2-(1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide](/img/structure/B12179317.png)
![5-(3-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12179321.png)
![4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-6-yl)-4-oxobutanamide](/img/structure/B12179340.png)
![3-(4-Bromophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine](/img/structure/B12179347.png)
![methyl N-{[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetyl}glycinate](/img/structure/B12179354.png)

![Tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12179369.png)
![N-[(3-chlorophenyl)ethyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide](/img/structure/B12179374.png)

